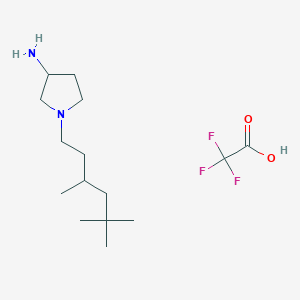

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate

Description

"3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate" is a tertiary amine salt composed of a pyrrolidinamine core substituted with a branched 3,5,5-trimethylhexyl group and paired with a trifluoroacetate counterion. The pyrrolidinamine moiety (a five-membered saturated ring containing one nitrogen atom) is functionalized at the 1-position with the hydrophobic 3,5,5-trimethylhexyl chain, which likely enhances lipophilicity and influences solubility in organic solvents. The trifluoroacetate (CF₃COO⁻) counterion contributes to the compound’s stability and solubility in polar aprotic solvents, a common feature of amine salts due to ionic interactions .

Properties

CAS No. |

828928-38-7 |

|---|---|

Molecular Formula |

C15H29F3N2O2 |

Molecular Weight |

326.40 g/mol |

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(3,5,5-trimethylhexyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H28N2.C2HF3O2/c1-11(9-13(2,3)4)5-7-15-8-6-12(14)10-15;3-2(4,5)1(6)7/h11-12H,5-10,14H2,1-4H3;(H,6,7) |

InChI Key |

DWQYSXWDOIRFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCC(C1)N)CC(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate involves several steps. The primary synthetic route includes the reaction of pyrrolidine with 3,5,5-trimethylhexylamine under specific conditions to form the desired amine. This amine is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate. .

Scientific Research Applications

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate" with structurally or functionally related compounds, focusing on substituent effects, counterion roles, and physicochemical properties.

Substituent Effects: Branched Alkyl Chains

The 3,5,5-trimethylhexyl group is a branched alkyl chain observed in other compounds, such as 3,5,5-trimethylhexanol (CAS 3452-97-9) and 3,5,5-trimethylhexyl esters (e.g., 3,5,5-trimethylhexanoate, CAS 59219-71-5). These analogs demonstrate increased hydrophobicity compared to linear-chain counterparts, which may translate to higher logP values and reduced aqueous solubility for the target compound .

Counterion Influence: Trifluoroacetate vs. Other Anions

The trifluoroacetate counterion is a strong electron-withdrawing group that stabilizes the amine salt via ionic interactions. In contrast, chloride or acetate salts (e.g., 3-(2H-tetrazol-5-yl)pyridinium trifluoroacetate , ) exhibit distinct solubility and stability profiles:

| Counterion | Example Compound | Solubility (Polar Solvents) | Acidity (pKa) |

|---|---|---|---|

| Trifluoroacetate | Target compound | High (e.g., DMSO, acetone) | ~0.5 (CF₃COOH) |

| Chloride | Hexylamine hydrochloride | Moderate | ~-1.3 (HCl) |

| Acetate | Pyridinium acetate derivatives | Moderate to high | ~4.76 (CH₃COOH) |

Functional Group Comparison: Amines vs. Phosphonothiolates

Phosphonothiolate derivatives with 3,5,5-trimethylhexyl groups (e.g., O-3,5,5-trimethylhexyl S-2-diisopropylaminoethyl propylphosphonothiolate, ) share the branched alkyl chain but differ in reactivity due to the phosphorus-sulfur core. These compounds are typically more hydrolytically stable but less nucleophilic compared to tertiary amines like the target compound.

Research Findings and Limitations

- Synthetic Utility : The branched alkyl chain in the target compound may facilitate phase-transfer catalysis or serve as a directing group in metal-organic frameworks (MOFs), akin to tetrazole-based ligands .

- Data Gaps: Direct experimental data (e.g., melting point, logP) for the target compound are absent in the provided evidence. Properties are inferred from analogs like 3,5,5-trimethylhexanol and trifluoroacetate salts.

- Stability Concerns : Trifluoroacetate salts can decompose under basic conditions, limiting their use in alkaline environments.

Biological Activity

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and structure:

- Molecular Formula : C₁₃H₁₈F₃N

- Structural Characteristics : The presence of a pyrrolidine ring and a trifluoroacetate group contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 3-Pyrrolidinamine derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Pyrrolidine derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways in the nervous system.

- Antioxidant Properties : Some studies indicate that pyrrolidine compounds can exhibit antioxidant activity, reducing oxidative stress in cells.

In Vitro Studies

Recent studies have focused on the in vitro effects of 3-Pyrrolidinamine derivatives on various cell lines. For instance:

- Cell Viability : Experiments demonstrated that certain concentrations of the compound could either enhance or inhibit cell viability depending on the cell type and exposure duration.

- Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cell lines through caspase activation pathways.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Studies using rodent models have shown that administration of 3-Pyrrolidinamine can lead to significant changes in metabolic parameters and behavioral responses.

- Therapeutic Applications : Potential applications in treating neurological disorders have been suggested based on its receptor modulation properties.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxic effects on cancer cells | Showed dose-dependent inhibition of cell growth in breast cancer cell lines. |

| Study B | Investigate antioxidant properties | Demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cells. |

| Study C | Assess behavioral changes in animal models | Found improvements in anxiety-like behaviors following treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.